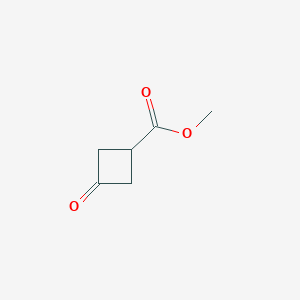

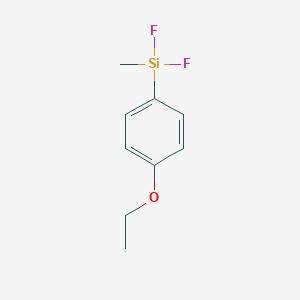

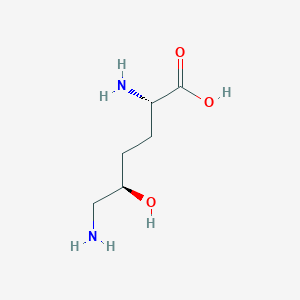

![molecular formula C12H16N2 B044651 Spiro[indoline-3,4'-piperidine] CAS No. 171-75-5](/img/structure/B44651.png)

Spiro[indoline-3,4'-piperidine]

概要

説明

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidine] derivatives has been explored through various strategies. Liang et al. (2020) developed an efficient synthetic strategy via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of these compounds (Liang et al., 2020). Furthermore, the ultrasound-assisted method described by Zou et al. (2012) provides a rapid and efficient approach for combinatorial synthesis of spiro derivatives, showcasing the versatility of synthesis techniques (Zou et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidine] derivatives has been characterized through various analytical techniques. For example, the crystal structure analysis of a novel spiro[indoline-naphthaline]oxazine derivative by Li et al. (2015) provides insights into the spatial arrangement and interaction within the molecule, which is critical for understanding its reactivity and biological activity (Li et al., 2015).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidine] compounds participate in a variety of chemical reactions, underlining their versatility. Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, yielding spiro-coupling products with moderate to excellent yields (Sugimoto et al., 2023).

科学的研究の応用

Study of Spectral and Photochromic Properties : Spiro[indoline-3,4'-piperidine] is used for studying the spectral and photochromic properties of spiro(indoline-naphthoxazines) in different solvents, as demonstrated in research by Luchina, Sychev, and Marevtsev (1995) (Luchina, Sychev, & Marevtsev, 1995).

Synthesis of Derivatives : Its derivatives, specifically spiro[indoline-3,4′-pyrazolo[3, 4-b][1,6]naphthyridine]-2,5′(1′H)-dione, are noted for their high yields and efficient synthesis, useful in chemical research, as highlighted by Feng et al. (2016) (Feng, Jin, Zhang, & Wang, 2016).

Synthesis of Bioactive Compounds : The spiro-fused pyrrolidine, piperidine, and indoline heterocycle scaffolds, including spiro[indoline-3,4'-piperidine], enable site-selective manipulation and functionalization in synthetic chemistry, particularly in the synthesis of bioactive compounds like (atoare)-coerulescine and (atoare)-horsfiline, as explored by Hirschhäuser et al. (2012) (Hirschhäuser, Parker, Perry, Haddow, & Gallagher, 2012).

Medical Applications : In the medical field, spiro [piperidine-4,1-pyrido [3,4-b]indole] co-potentiators have been found to restore channel activity of minimal function CFTR mutants, enhancing their potency, as shown in research by Son et al. (2020) (Son, Phuan, Zhu, Lipman, Cheung, Tsui, Tantillo, Verkman, Haggie, & Kurth, 2020).

Template for GPCR Targets : Spiro[indoline-3,4′-piperidine] serves as a template for synthesizing compounds targeting GPCR (G-protein-coupled receptors), an important area in drug discovery, as discussed by Xie, Huang, Fang, and Zhu (2004) (Xie, Huang, Fang, & Zhu, 2004).

Antidepressant Activity : 1-arylspiro[indoline-3,4'-piperidine]s exhibit potential antidepressant activity and can modulate various behaviors in rats, indicating their potential in neuropsychiatric research, as reported by Ong et al. (1983) (Ong, Profitt, Fortunato, Glamkowski, Ellis, Geyer, Wilker, & Burghard, 1983).

Discovery of Novel Therapeutics : The 1,1′-H-spiro[indoline-3,3′-piperidine] scaffold is significant in the discovery of new therapeutics, as indicated by Pfefferkorn and Choi (2008) (Pfefferkorn & Choi, 2008).

Safety And Hazards

将来の方向性

Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .

特性

IUPAC Name |

spiro[1,2-dihydroindole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMKGUPCKJSSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472652 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidine] | |

CAS RN |

171-75-5 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

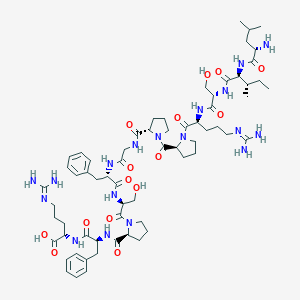

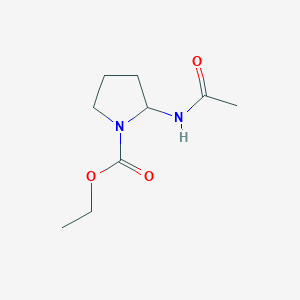

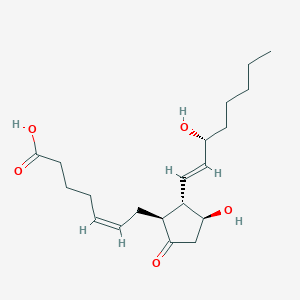

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)

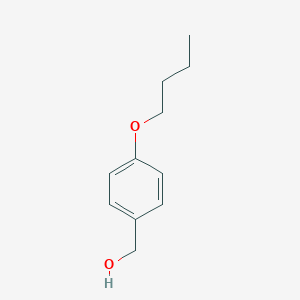

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)